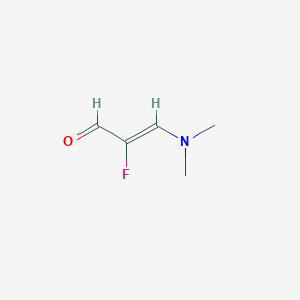
(2z)-3-(Dimethylamino)-2-fluoroacrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2z)-3-(Dimethylamino)-2-fluoroacrylaldehyde is an organic compound characterized by the presence of a dimethylamino group, a fluorine atom, and an acrylaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2z)-3-(Dimethylamino)-2-fluoroacrylaldehyde can be achieved through several synthetic routes. One common method involves the reaction of dimethylamine with a fluorinated acrylaldehyde precursor under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. For instance, a zinc-promoted cyclization reaction has been successfully developed for similar compounds, providing an efficient strategy for the synthesis of substituted pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
(2z)-3-(Dimethylamino)-2-fluoroacrylaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Medicinal Chemistry
(2Z)-3-(Dimethylamino)-2-fluoroacrylaldehyde is explored for its potential as a pharmaceutical intermediate. Its structure allows it to act as a building block for the synthesis of biologically active compounds. The dimethylamino group can enhance solubility and biological activity, making it suitable for drug development.
- Case Study : Research has indicated that compounds derived from this aldehyde exhibit promising activity against certain types of cancer cells, highlighting its potential in anticancer drug design.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. It can participate in various reactions such as nucleophilic addition and condensation reactions, leading to the formation of more complex molecules.
- Example Reactions :
- Aldol Reactions : The aldehyde can undergo aldol condensation to form β-hydroxy aldehydes or ketones.
- Michael Additions : It can act as an electrophile in Michael addition reactions with suitable nucleophiles.
Materials Science
In materials science, this compound is being investigated for its use in the development of new polymers and coatings. Its unique chemical properties allow it to be incorporated into polymer matrices, potentially enhancing their performance characteristics such as thermal stability and mechanical strength.
- Research Insights : Studies have shown that polymers synthesized from this compound exhibit improved resistance to environmental degradation compared to traditional materials.
作用機序
The mechanism by which (2z)-3-(Dimethylamino)-2-fluoroacrylaldehyde exerts its effects involves interactions with specific molecular targets. The dimethylamino group and the fluorine atom play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
類似化合物との比較
Similar Compounds
- (2z)-3-(Dimethylamino)-2-chloroacrylaldehyde
- (2z)-3-(Dimethylamino)-2-bromoacrylaldehyde
- (2z)-3-(Dimethylamino)-2-iodoacrylaldehyde
Uniqueness
(2z)-3-(Dimethylamino)-2-fluoroacrylaldehyde is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and iodo counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
IUPAC Name |
(Z)-3-(dimethylamino)-2-fluoroprop-2-enal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO/c1-7(2)3-5(6)4-8/h3-4H,1-2H3/b5-3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQZXWWFXNWPMP-HYXAFXHYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C=O)\F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













